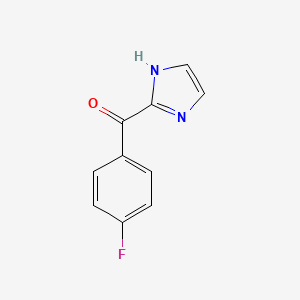

(4-Fluorophenyl)(1H-imidazol-2-YL)methanone

Descripción

(4-Fluorophenyl)(1H-imidazol-2-yl)methanone is a fluorinated imidazole derivative featuring a ketone group bridging a 4-fluorophenyl ring and a 1H-imidazole moiety. Its structural flexibility allows for modifications at the aryl or imidazole groups, enabling exploration of structure-activity relationships (SAR). Below, we compare this compound with analogs differing in substituents, positional isomerism, and physicochemical properties.

Propiedades

IUPAC Name |

(4-fluorophenyl)-(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVQQKGPQOZKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650561 | |

| Record name | (4-Fluorophenyl)(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-84-2 | |

| Record name | (4-Fluorophenyl)(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials

- 4-Fluorobenzoyl chloride : This serves as the source of the fluorophenyl group.

- Imidazole : Provides the imidazole ring structure.

- Base catalyst : Commonly triethylamine or pyridine is used to facilitate the reaction.

- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) is typically employed as the reaction medium.

Reaction Steps

Formation of the Ketone Intermediate :

- The reaction begins with the nucleophilic substitution of imidazole on 4-fluorobenzoyl chloride.

- A base catalyst neutralizes the hydrochloric acid by-product, ensuring smooth progression.

$$

\text{C}6\text{H}4\text{FCOCl} + \text{C}3\text{H}4\text{N}2 \xrightarrow{\text{Base, Solvent}} \text{C}{10}\text{H}7\text{FN}2\text{O}

$$Cyclization and Purification :

- Cyclization may occur under controlled heating conditions to ensure complete reaction.

- The crude product is purified using recrystallization or column chromatography.

Alternative Synthetic Approaches

Oxime Derivative Conversion

An alternative method involves synthesizing an oxime derivative of the compound, followed by dehydration to yield This compound . This approach ensures higher yields and improved purity.

-

- Reacting 4-fluorobenzoyl chloride with hydroxylamine produces the oxime intermediate.

$$

\text{C}6\text{H}4\text{FCOCl} + \text{NH}2\text{OH} \rightarrow \text{C}{10}\text{H}8\text{FN}3\text{O}

$$ -

- The oxime intermediate is then reacted with imidazole under dehydrating conditions to form the final product.

Optimization Techniques

Reaction Conditions

- Temperature: Maintaining a moderate temperature (50–80°C) prevents decomposition and side reactions.

- Solvent Selection: DMF facilitates better solubility and reactivity compared to DCM in some cases.

Purification Methods

- Recrystallization from ethanol or methanol ensures high purity.

- Chromatographic techniques (e.g., silica gel column chromatography) are used for separation from impurities.

Data Table: Key Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇FN₂O |

| Molecular Weight | 190.17 g/mol |

| Boiling Point | 387.3°C at 760 mmHg |

| Flash Point | 188°C |

| Purity | ≥95% |

| Solvent | DMF/DCM |

| Base Catalyst | Triethylamine/Pyridine |

Notes on Challenges and Improvements

- Yield Optimization : Reaction conditions such as temperature, solvent type, and molar ratios of reactants can significantly affect yield.

- Environmental Considerations : Use of greener solvents like ethanol instead of DMF can reduce environmental impact.

- Scalability : The method has been successfully scaled for laboratory synthesis but requires optimization for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

(4-Fluorophenyl)(1H-imidazol-2-YL)methanone undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound has the molecular formula , characterized by a fluorophenyl group linked to an imidazole ring through a methanone functional group. The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 1H-imidazole, often requiring specific solvents and catalysts to optimize yield and purity.

General Synthesis Steps:

- Preparation of Reactants : Obtain 4-fluorobenzoyl chloride and 1H-imidazole.

- Reaction Setup : Mix the reactants in a suitable solvent under controlled temperature.

- Catalysis : Introduce a catalyst if necessary to enhance reaction efficiency.

- Isolation : After completion, isolate the product through filtration or crystallization.

(4-Fluorophenyl)(1H-imidazol-2-YL)methanone exhibits various biological activities, including:

- Antimicrobial Properties : Compounds with imidazole rings are known for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that derivatives show potent antibacterial activity comparable to established antibiotics .

- Anticancer Activity : Research has demonstrated that this compound can inhibit cancer cell proliferation. For instance, it has shown effectiveness against human breast adenocarcinoma cells, suggesting potential as an anticancer agent .

- Antiviral Activity : Some derivatives have been synthesized that exhibit antiviral properties, indicating a broader therapeutic potential against viral infections .

Case Studies and Research Findings

A selection of studies highlights the applications and efficacy of this compound:

Mecanismo De Acción

The mechanism of action of (4-Fluorophenyl)(1H-imidazol-2-YL)methanone involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Structural Analogs with Varying Aryl Substituents

Substituents on the aryl ring significantly influence molecular weight, polarity, and biological interactions. Key analogs include:

Key Observations :

- Halogen Effects : Larger halogens (Br, Cl) increase molecular weight and HPLC retention times, suggesting higher hydrophobicity. The 4-fluorophenyl analog has intermediate retention (13.97 min), balancing lipophilicity and solubility .

- Electron-Withdrawing vs. Donating Groups : The trifluoromethyl group (electron-withdrawing) reduces retention time (7.76 min) compared to halogens, likely due to altered polarity. Hydroxyl groups (electron-donating) drastically reduce retention (3.54 min), enhancing hydrophilicity .

- Purity : Fluorophenyl and trifluoromethyl analogs achieve >98% purity, while bromophenyl derivatives show slightly lower purity (95.5%), possibly due to synthetic challenges .

Positional Isomerism in Imidazole Substitution

The target compound exists as a mixture of 4-(4-fluorophenyl) and 5-(4-fluorophenyl) isomers (compound 11b in ). This isomerism impacts NMR spectra:

- 1H NMR (400 MHz, CDCl₃) : Distinct splitting patterns arise from imidazole ring protons (e.g., δ 7.55–7.59 for C-2 and C-5 protons), with integration ratios confirming isomer proportions .

- Biological Implications : Isomerism may affect binding to biological targets like tubulin, as seen in related studies where 4-aryl imidazoles showed higher activity than 5-aryl counterparts .

Modifications at the Imidazole Ring

- Sulfur-Containing Analogs : Compounds like 2-{[1-benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl} derivatives () introduce thioether linkages, altering electronic properties and binding interactions.

Actividad Biológica

(4-Fluorophenyl)(1H-imidazol-2-YL)methanone, a compound featuring both a fluorophenyl and an imidazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. The imidazole ring is known for its role in various biological systems, making derivatives of this structure significant in drug discovery. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Compounds containing imidazole rings have been shown to possess antimicrobial properties. Studies suggest that this compound may demonstrate effectiveness against various bacterial strains.

- Anticancer Properties : Research has indicated that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Specific studies on this compound reveal potential cytotoxic effects against certain cancer cell lines.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes related to various diseases, including cholinesterases, which are key targets in Alzheimer’s disease treatment.

Structure-Activity Relationships (SAR)

The activity of this compound can be influenced by modifications to its structure. Key findings include:

- Substituent Effects : The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets. Variations in the imidazole substituents have also been linked to changes in activity.

- Binding Affinity : Studies have demonstrated that modifications at the 2-position of the imidazole ring can significantly affect the binding affinity to specific receptors, including histamine receptors and acetylcholinesterase.

Case Studies

Several studies provide insights into the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate antibacterial activity, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cytotoxicity Assay :

- Enzyme Inhibition Study :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for preparing (4-fluorophenyl)(1H-imidazol-2-yl)methanone and related imidazole derivatives?

The compound is typically synthesized via a cascade reaction involving condensation of substituted benzoyl chlorides with imidazole precursors. Key steps include:

- Acylation : Reacting 4-fluorobenzoyl chloride with 2-aminoimidazole derivatives under anhydrous conditions (THF or DCM) in the presence of a base (e.g., NaH) .

- Purification : Flash chromatography (e.g., dichloromethane:methanol = 50:1) or recrystallization (methanol/water) to isolate the product .

- Characterization : Confirmation via NMR (e.g., δ 10.60–10.68 ppm for imidazole NH protons in CDCl₃) and HRMS (e.g., [M+H]⁺ = 285.0830 for C₁₆H₁₀F₂N₂O) .

Q. How can researchers optimize reaction yields for imidazole acylation steps?

- Temperature Control : Maintaining low temperatures (−78°C to 0°C) during lithiation or acylation steps minimizes side reactions .

- Catalyst Use : Tetrabutyl ammonium fluoride (TBAF) enhances deprotection efficiency in sulfonated intermediates, improving yields by 15–40% .

- Solvent Selection : Anhydrous THF or DCM ensures compatibility with moisture-sensitive reagents .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- NMR Spectroscopy : , , and 2D NMR (e.g., HSQC) resolve regiochemical ambiguities (e.g., distinguishing 4- vs. 5-substituted imidazoles) .

- HRMS : Exact mass analysis (e.g., m/z 357.1245 for C₁₉H₁₇FN₂O₄) validates molecular composition .

- HPLC : Purity assessment (e.g., 98–99.3% purity at tR = 6.90–16.53 min) using reverse-phase columns .

Advanced Research Questions

Q. How can structural ambiguities in imidazole derivatives be resolved using crystallographic data?

- Software Tools : SHELX and SIR97 enable structure solution and refinement from X-ray diffraction data. For example, SHELXL refines high-resolution data (<1.0 Å) to resolve tautomeric forms (e.g., NH proton positioning) .

- Twinned Data Handling : SHELXE robustly processes twinned crystals, common in imidazole derivatives due to planar stacking .

Q. What mechanisms underlie the antiproliferative activity of this compound analogs?

- Tubulin Inhibition : Derivatives like (4-(4-fluorophenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone disrupt microtubule assembly (IC₅₀ = 0.5–2.0 μM) by binding to the colchicine site, as shown via competitive assays .

- Apoptosis Induction : Flow cytometry reveals G2/M phase arrest and caspase-3 activation in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can researchers address contradictory NMR data in structurally similar derivatives?

- Dynamic Effects : Tautomerism (e.g., NH proton exchange) causes split peaks (e.g., δ 10.60 and 10.46 ppm for NH in CDCl₃). Variable-temperature NMR (VT-NMR) at −40°C slows exchange, simplifying spectra .

- Regiochemical Confirmation : NOESY correlations between imidazole protons and aryl substituents distinguish 4- vs. 5-substituted isomers .

Q. What strategies improve reproducibility in multi-step syntheses of fluorophenyl-imidazole hybrids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.